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molecular formula C11H10ClNO B8289782 5-(2-Chloroethyl)indole-3-carboxaldehyde

5-(2-Chloroethyl)indole-3-carboxaldehyde

Cat. No. B8289782
M. Wt: 207.65 g/mol
InChI Key: RTTMTWTYXIWZCH-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

A mixture of 3.29 g (15.8 mmol) 5-(2-chloroethyl)indole-3-carboxaldehyde (reference example 5), 1.15 g (16.6 mmol) hydroxylamine hydrochloride, 6.27 g (52.1 mmol) magnesium sulfate, and 0.601 g (3.16 mmol) p-toluenesulfonic acid monohydrate in 10 mL DMF is heated to 150° C. for 30 minutes. The reaction mixture is azeotroped with toluene, and the resulting residue chromatographed (2:1, then 1:1 hexane:ethyl acetate) to provide 3.08 g of product as a white solid in 95% yield. 1H NMR (CDCl3): δ 3.20 (2H, t, J=7 Hz), 3.77 (2H, t, J=7 Hz), 7.21 (1H, dd, J=8, 1 Hz), 7.43 (1H, d, J=8 Hz), 7.63 (1H, s), 7.73 (1H, d, J=3 Hz), 8.66 (1H, br). MS (EI) m/z 204, 206 (M[35Cl, 37Cl])+, 155 (M−CH2Cl)+.
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
0.601 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH:13]=O.Cl.[NH2:16]O.S([O-])([O-])(=O)=O.[Mg+2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CN(C=O)C>[C:13]([C:7]1[C:6]2[C:10](=[CH:11][CH:12]=[C:4]([CH2:3][CH2:2][Cl:1])[CH:5]=2)[NH:9][CH:8]=1)#[N:16] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
ClCCC=1C=C2C(=CNC2=CC1)C=O
Name
Quantity
1.15 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
6.27 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
0.601 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
the resulting residue chromatographed (2:1

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CNC2=CC=C(C=C12)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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